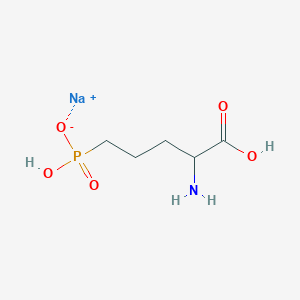
DL-AP5 Sodium salt
Vue d'ensemble
Description
DL-AP5 Sodium salt is a derivative of the amino acid DL-AP5, which is used as a building block in a variety of biochemical processes. DL-AP5 Sodium salt is an important component in the synthesis of proteins and other small molecules, and is widely used in biochemistry and molecular biology laboratories. It is also used in a variety of scientific research applications, including in vivo and in vitro studies.
Applications De Recherche Scientifique
- DL-AP5 Sodium salt is commonly used to inhibit NMDA-dependent synaptic plasticity . This makes it a valuable tool in studies investigating the role of NMDA receptors in neurological processes and disorders.
- Experimental procedures often involve the application of DL-AP5 Sodium salt to neuronal cultures or brain slices to block NMDA receptor activity .
- The outcomes of these experiments can provide insights into the role of NMDA receptors in various neurological processes, such as synaptic plasticity and memory formation .
- DL-AP5 Sodium salt can be used in research studying epileptic encephalopathy . By blocking NMDA receptors, researchers can investigate the role of these receptors in seizure activity.
- The experimental procedure would involve inducing seizure activity in an animal model, followed by the application of DL-AP5 Sodium salt .
- The results of these experiments can help elucidate the mechanisms underlying seizure activity and potentially lead to the development of new therapeutic strategies .
- DL-AP5 Sodium salt can be used in research into neurodegenerative diseases such as Alzheimer’s disease . NMDA receptors have been implicated in the pathogenesis of these diseases, and DL-AP5 Sodium salt can be used to investigate this further.
- Experimental procedures might involve the use of animal models of neurodegenerative diseases, with DL-AP5 Sodium salt being applied to investigate the role of NMDA receptors .
- The results of these experiments can contribute to our understanding of neurodegenerative diseases and may inform the development of new treatments .
Neuroscience Research
Epilepsy Research
Neurodegenerative Disease Research
Propriétés
IUPAC Name |
sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRCYAPNGUCHOE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NNaO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-AP5 Sodium salt | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



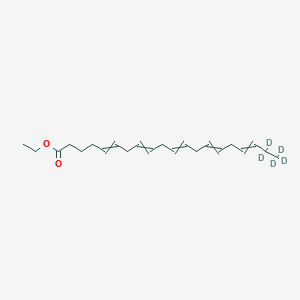
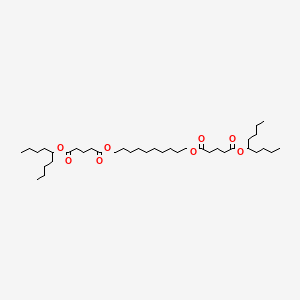

![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)
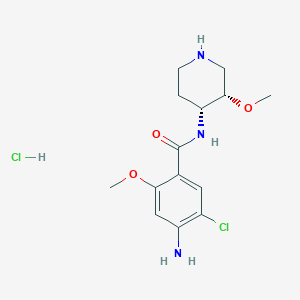

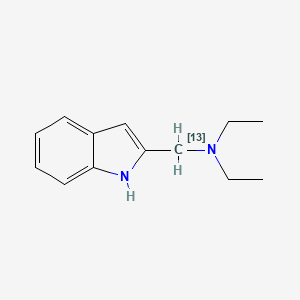
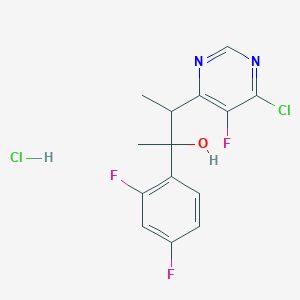
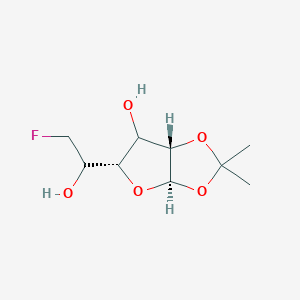
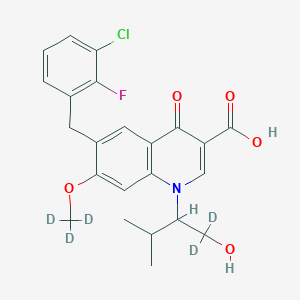
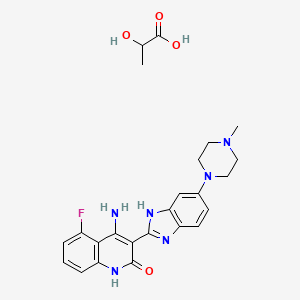
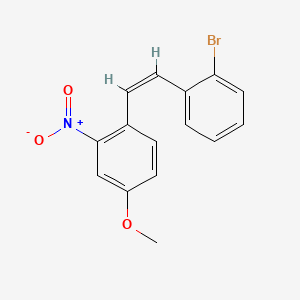
![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)